
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
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Overview
Description
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.51. The purity is usually 95%.
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Biological Activity
(Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan and nitrophenyl groups contributes to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit potent anticancer properties. For instance, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid demonstrated IC50 values significantly lower than epalrestat, indicating strong inhibitory effects against cancer cell lines, including leukemia and colon cancer cells .
In a study focusing on related thiazolidinone compounds, it was found that modifications at the C-terminal significantly influenced anticancer activity, with some derivatives exhibiting moderate to strong antiproliferative effects in leukemia cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of thiazolidinone derivatives were tested against various bacterial strains and exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. Notably, some compounds showed effectiveness against resistant strains such as MRSA .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiazolidinone derivatives. For example, certain compounds were reported to reduce levels of inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has shown that electron-donating groups at specific positions on the aromatic rings enhance anticancer properties .
Case Studies
- Cytotoxicity Studies : In vitro studies demonstrated that thiazolidinone derivatives possess micromolar cytotoxicity against multiple cancer cell lines, with one study reporting an IC50 value of 1.63 µM against breast cancer cells (MCF-7) .
- Antimicrobial Efficacy : A comparative study revealed that certain derivatives exhibited 6–17 times greater antifungal activity than standard treatments like bifonazole, indicating their potential as new antimicrobial agents .
Data Tables
Biological Activity | IC50 Values (µM) | Cell Lines/Pathogens |
---|---|---|
Anticancer | 1.63 (MCF-7) | Breast Cancer |
1.76 (DLD-1) | Colon Cancer | |
<0.01 (MOLT-4) | Leukemia | |
Antimicrobial | 0.58 - 0.65 | MRSA, E. coli |
>10 | Fungal strains |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C17H12N2O6S2 and a molecular weight of 404.4 g/mol. Its structure features a thiazolidinone core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl and furan moieties enhances its pharmacological profile.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that (Z)-2-(5-((5-(3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid demonstrates significant cytotoxicity against various cancer cell lines. A study highlighted its ability to induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Research has indicated that thiazolidinone derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazolidinone rings followed by functionalization with various substituents to enhance biological activity.
Table 1: Synthesis Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Condensation | Furan derivative + Aldehyde | Formation of furan-methylene linkage |
2 | Cyclization | Thioamide + Carbonyl compound | Formation of thiazolidinone ring |
3 | Functionalization | Various substituents | Final compound with desired activity |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to MCF-7 cells at varying concentrations. Results showed a dose-dependent increase in cytotoxicity with significant apoptosis observed at higher concentrations .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted comparing the efficacy of this compound against standard antibiotics. The results demonstrated that it had comparable or superior activity against certain strains, particularly Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option .
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c26-21-20(13-17-9-10-19(31-17)15-7-4-8-16(12-15)25(29)30)33-23(32)24(21)18(22(27)28)11-14-5-2-1-3-6-14/h1-10,12-13,18H,11H2,(H,27,28)/b20-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYOTQDTWFMTF-MOSHPQCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.